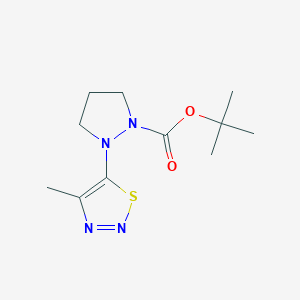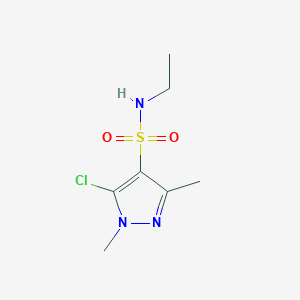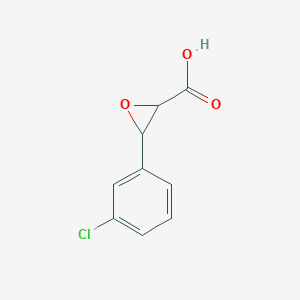
1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate
Descripción general
Descripción
“1-(3-Methoxy-4-nitrophenyl)piperazine” is a chemical compound with the empirical formula C11H15N3O3 and a molecular weight of 237.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound is COC(C=C(N1CCNCC1)C=C2)=C2N+=O . This indicates that it contains a piperazine ring attached to a methoxy-nitrophenyl group.
Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties are not specified in the sources I found.
Aplicaciones Científicas De Investigación
Chemical Kinetics and Reaction Mechanisms : Kumar and Balachandran (2008) investigated the kinetics of elimination reactions of methanesulfonic acid from ethyl substrates, which is relevant to understanding the behavior of compounds like 1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate in chemical processes (Kumar & Balachandran, 2008).
Spectroscopic Studies and Structural Analysis : Binkowska et al. (2001) conducted structural and spectroscopic studies of complexes involving nitrophenyl and methanesulfonate derivatives, providing insights into the structural characteristics of similar compounds (Binkowska et al., 2001).
Synthesis and Characterization of Related Compounds : Research by Shankar et al. (2011) on the synthesis and characterization of diethyltin-based assemblies derived from sulfonate-phosphonate ligands helps understand the synthesis pathways and properties of related sulfonate compounds (Shankar et al., 2011).
Applications in Dye and Pigment Synthesis : Sarma and Baruah (2004) discussed the synthesis of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, relevant to the development of dyes and pigments, which can be related to the synthesis and applications of methanesulfonate derivatives (Sarma & Baruah, 2004).
Electrochemical Studies : Pilard et al. (2001) explored the electrochemical reduction of compounds similar to 1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate, providing insight into their behavior in electrochemical environments (Pilard et al., 2001).
Pharmaceutical Intermediates and Synthesis : Research by Fei (2004) on the preparation of nitrophenyl methanesulfonyl pyrrolidine, an intermediate in pharmaceutical synthesis, highlights the role of similar compounds in drug development (Fei, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-20-13-9-10(3-4-12(13)15(16)17)14-7-5-11(6-8-14)21-22(2,18)19/h3-4,9,11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBFSXZCXOKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)OS(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)


![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)


![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)

![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)
